ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15660413
InChI: InChI=1S/C17H17NO4S3/c1-5-22-15(20)14(19)18-11-7-6-9(21-4)8-10(11)12-13(17(18,2)3)24-25-16(12)23/h6-8H,5H2,1-4H3
SMILES:
Molecular Formula: C17H17NO4S3
Molecular Weight: 395.5 g/mol

ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate

CAS No.:

Cat. No.: VC15660413

Molecular Formula: C17H17NO4S3

Molecular Weight: 395.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate -

Specification

Molecular Formula C17H17NO4S3
Molecular Weight 395.5 g/mol
IUPAC Name ethyl 2-(8-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoacetate
Standard InChI InChI=1S/C17H17NO4S3/c1-5-22-15(20)14(19)18-11-7-6-9(21-4)8-10(11)12-13(17(18,2)3)24-25-16(12)23/h6-8H,5H2,1-4H3
Standard InChI Key MBAIJEGYSUBFHC-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(=O)N1C2=C(C=C(C=C2)OC)C3=C(C1(C)C)SSC3=S

Introduction

Ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate is a complex organic compound belonging to the class of dithioloquinoline derivatives. This compound features a unique molecular structure characterized by a quinoline core fused with a dithiolo ring system, a methoxy group at the 8th position, and an ethyl ester functional group. The presence of sulfur and nitrogen in its structure classifies it as a heterocyclic organic compound.

Synthesis

The synthesis of ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate typically involves multi-step organic reactions. Although specific synthesis pathways for this compound are not detailed in the literature, similar compounds are synthesized using quinoline derivatives and sulfur-containing compounds as starting materials. The synthesis may involve reactions such as condensation, cyclization, and esterification to form the desired structure.

Biological Activities

Dithioloquinoline derivatives, including ethyl (8-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)(oxo)acetate, are recognized for their diverse biological activities. These compounds have shown potential antimicrobial, antiviral, and anticancer properties due to their ability to interact with various biological targets. The presence of multiple functional groups enhances their potential for interaction with biological systems.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular WeightBiological Activities
Ethyl (4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)(oxo)acetateC16H15NO3S3365.5 g/molAntimicrobial, anticancer
1-(8-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)-2-methylbutan-1-oneNot specifiedNot specifiedAntimicrobial, antiviral, anticancer
1-(7-Methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H- dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-oneC16H15NO2S3Not specifiedPotential biological activities

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